molecular formula C19H19N3O3S2 B305461 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Katalognummer B305461
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: XOABXLIVVLQFMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide, also known as compound X, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide X is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in bacterial and fungal cell growth and proliferation. Additionally, 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide X has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
Compound X has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial and fungal cell growth, the induction of apoptosis in cancer cells, and the modulation of key signaling pathways involved in cell growth and proliferation. Additionally, 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide X has been shown to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide X in lab experiments include its potential as a new therapeutic agent for the treatment of bacterial and fungal infections and cancer. Additionally, 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide X has been shown to exhibit low toxicity in animal models, making it a safe candidate for further development. The limitations of using 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide X in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research on 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide X, including further studies on its mechanism of action, potential applications in the development of new antibiotics and antifungal agents, and the development of new cancer therapies. Additionally, further studies are needed to fully understand the potential side effects of 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide X and its potential interactions with other drugs.

Synthesemethoden

The synthesis of 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide X involves several steps, including the reaction of 3-methylphenol with thionyl chloride to produce 3-chloro-methylphenol. This intermediate is then reacted with sodium azide to produce 3-azido-methylphenol, which is further reacted with 1,3,4-oxadiazole-2-thiol to produce 5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-thiol. The final step involves the reaction of this intermediate with N-[3-(methylsulfanyl)phenyl]acetamide to produce 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide X.

Wissenschaftliche Forschungsanwendungen

Compound X has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, 2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide X has been shown to exhibit anticancer activity, making it a potential candidate for the development of new cancer therapies.

Eigenschaften

Produktname

2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Molekularformel

C19H19N3O3S2

Molekulargewicht

401.5 g/mol

IUPAC-Name

2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C19H19N3O3S2/c1-13-5-3-7-15(9-13)24-11-18-21-22-19(25-18)27-12-17(23)20-14-6-4-8-16(10-14)26-2/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI-Schlüssel

XOABXLIVVLQFMZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)SC

Kanonische SMILES

CC1=CC(=CC=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.